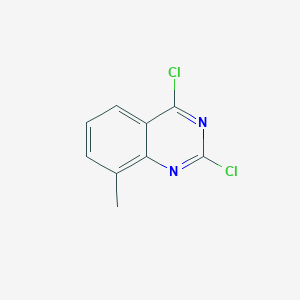

2,4-Dichloro-8-methylquinazoline

Vue d'ensemble

Description

2,4-Dichloro-8-methylquinazoline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 2,4-Dichloro-8-methylquinazoline are currently unknown. This compound is a derivative of quinazoline, a class of compounds known for their wide range of biological activities . .

Mode of Action

As a quinazoline derivative, it may interact with its targets in a manner similar to other quinazolines . .

Biochemical Pathways

Quinazolines and their derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities . .

Pharmacokinetics

According to one source, this compound has high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . It is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its potential interaction with CYP1A2, it may influence the metabolism of other drugs . .

Activité Biologique

2,4-Dichloro-8-methylquinazoline is a chemical compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₆Cl₂N₂

- Molecular Weight : 213.07 g/mol

- Physical State : Solid at room temperature

- Boiling Point : Approximately 292.4°C at 760 mmHg

The compound's structure includes a quinazoline core with two chlorine atoms at the 2 and 4 positions and a methyl group at the 8 position, which contribute to its unique reactivity and biological activity.

Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. Its structural characteristics allow it to interact with multiple biochemical pathways, potentially influencing drug metabolism and pharmacokinetics.

- Antimicrobial Activity : Quinazolines have shown significant antimicrobial effects against various bacterial and fungal strains. The compound has been evaluated for its efficacy against multi-drug resistant strains of Acinetobacter baumannii, showing promising results with minimum inhibitory concentrations (MICs) in the single-digit micromolar range .

- Antileishmanial Activity : Studies have demonstrated that derivatives of quinazolines, including this compound, possess antileishmanial properties. For instance, certain quinazoline derivatives reduced liver parasitemia in murine models of visceral leishmaniasis by up to 37% when administered intraperitoneally .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Cytochrome P450 Enzymes : The compound's ability to cross the blood-brain barrier suggests it may influence neurological pathways and drug metabolism via interactions with cytochrome P450 enzymes, specifically CYP1A2.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death. This has been observed in various cancer cell lines where quinazoline derivatives exhibit cytotoxic effects.

Antileishmanial Efficacy

A study conducted on a series of N2,N4-disubstituted quinazolines demonstrated that certain compounds displayed EC50 values in the low micromolar range against Leishmania donovani and L. amazonensis. Specifically, quinazolines administered at doses of 15 mg/kg/day for five days showed significant reductions in parasitemia .

| Compound | Target Organism | Dose (mg/kg/day) | Reduction in Parasitemia (%) |

|---|---|---|---|

| Quinazoline 23 | L. donovani | 15 | 37 |

| Quinazoline 2.6 | L. amazonensis | 15 | 12 |

| Quinazoline 2.31 | L. amazonensis | 15 | 24 |

Antimicrobial Activity

In another study focusing on multi-drug resistant Acinetobacter baumannii, several quinazolines were tested for their antibacterial efficacy. The results indicated that lead compounds exhibited MICs that warrant further investigation for potential development into therapeutic agents against resistant bacterial strains .

Propriétés

IUPAC Name |

2,4-dichloro-8-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIWNFKPROTKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434896 | |

| Record name | 2,4-Dichloro-8-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39576-83-5 | |

| Record name | 2,4-Dichloro-8-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.